molecular formula C20H24N2O5S B2396444 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 955255-08-0

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2396444
CAS No.: 955255-08-0
M. Wt: 404.48
InChI Key: BMFBTGVZWVUNFJ-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidine ring, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with pyrrolidin-3-one under acidic conditions to form the intermediate 1-(4-ethoxyphenyl)-5-oxopyrrolidine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biology: In biological research, the compound is used to study cellular pathways and mechanisms, particularly those involving sulfonamide interactions.

    Materials Science: The compound’s structural properties make it suitable for the development of new materials with specific functionalities, such as sensors or catalysts.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various products.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the ethoxyphenyl and pyrrolidine moieties can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activity and chemical properties.

    N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-ethoxybenzenesulfonamide: Similar structure but with different substituents, leading to variations in reactivity and applications.

    N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-benzenesulfonamide:

Uniqueness

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the pyrrolidine ring, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-18-6-4-16(5-7-18)22-14-15(12-20(22)23)13-21-28(24,25)19-10-8-17(26-2)9-11-19/h4-11,15,21H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFBTGVZWVUNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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